Ethanol, 2-(propyldithio)-

Description

2-Methyl-3-(propyldithio)furan (CAS 61197-09-9) is a sulfur-containing heterocyclic compound with the molecular formula C₈H₁₂OS₂ and a molecular weight of 188.31 g/mol. It features a furan ring substituted with a methyl group at the 2-position and a propyldithio (-S-S-C₃H₇) group at the 3-position. This compound is recognized as a flavoring agent under the FEMA GRAS designation 3607 and is commonly used in the food industry to impart meaty, roasted, or savory notes .

Properties

CAS No. |

823235-29-6 |

|---|---|

Molecular Formula |

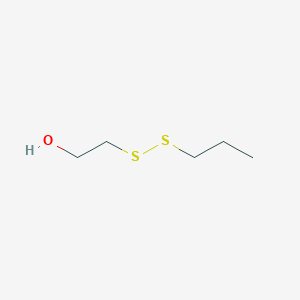

C5H12OS2 |

Molecular Weight |

152.3 g/mol |

IUPAC Name |

2-(propyldisulfanyl)ethanol |

InChI |

InChI=1S/C5H12OS2/c1-2-4-7-8-5-3-6/h6H,2-5H2,1H3 |

InChI Key |

ZTSSCLJQNYJWFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCSSCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(propyldithio)- typically involves the reaction of ethanol with a propyldithio compound under controlled conditions. One common method is the nucleophilic substitution reaction where ethanol reacts with 1-chloropropane disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of Ethanol, 2-(propyldithio)- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(propyldithio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the disulfide bond to thiols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted ethanol derivatives.

Scientific Research Applications

Ethanol, 2-(propyldithio)- has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-(propyldithio)- involves its interaction with various molecular targets. The compound can modulate enzyme activity by interacting with thiol groups in proteins, leading to changes in their structure and function. It may also affect cellular pathways by altering redox states and influencing signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following disulfide-containing compounds share structural or functional similarities with 2-methyl-3-(propyldithio)furan:

Furfuryl Propyl Disulfide (CAS 252736-36-0)

- Molecular Formula : C₈H₁₂OS₂

- Structure : A furfuryl group (furan with a hydroxymethyl substituent) linked to a propyl disulfide chain.

- Key Difference : The furfuryl group replaces the methyl-furan backbone, altering volatility and flavor profile compared to the target compound .

Methyl Benzyl Disulfide (CAS 699-10-5)

- Molecular Formula : C₈H₁₀S₂

- Structure : Aromatic disulfide with a benzyl group and methyl group.

- Applications : Likely used in fragrance formulations due to its aromatic backbone.

- Key Difference : The absence of a heterocyclic ring reduces its suitability for savory flavor applications compared to furan-based disulfides .

2-(2-Thienyl)ethanol (CAS 5402-55-1)

- Molecular Formula : C₆H₈OS

- Structure: Ethanol derivative with a thiophene (sulfur-containing heterocycle) substituent.

- Applications : Pharmaceutical intermediate (e.g., synthesis of bioactive molecules).

- Key Difference : Contains a thiophene ring instead of furan and lacks a disulfide bond, limiting its flavor-enhancing properties .

Comparative Data Table

Flavoring Efficacy of 2-Methyl-3-(propyldithio)furan

Studies highlight its role in replicating meat-like flavors due to the synergistic effect of the furan ring and disulfide bond, which generate sulfurous, umami-like notes during thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.